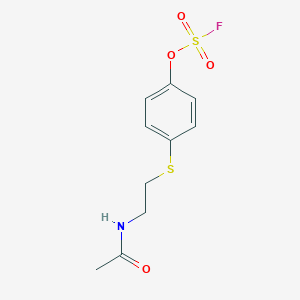

1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(2-Acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene” is a complex organic molecule. It contains an acetamidoethylsulfanyl group, a fluorosulfonyloxy group, and a benzene ring. The acetamido group is a functional group consisting of an acetyl group (CH3CO-) single-bonded to an amino group (NH2). The sulfonyloxy group (SO3-) is a sulfur-based functional group, and the benzene ring is a six-membered ring of carbon atoms, each bonded with a hydrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic base for the molecule, while the other groups add complexity to the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The benzene ring is relatively stable but can undergo electrophilic aromatic substitution. The acetamido group might participate in condensation reactions, and the sulfonyloxy group could potentially act as a leaving group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties .Aplicaciones Científicas De Investigación

Chemical Modification of Membranes

Research on amino-reactive reagents and sulfhydryl agents, such as SITS and PCMBS, has shown effects on the permeability of ions across human red blood cell membranes. This type of chemical modification can influence anion and cation flows, demonstrating the importance of such compounds in understanding and manipulating membrane functions (Knauf & Rothstein, 1971).

Electrochemical Copolymerization

Fluorosulfonic acid/acetonitrile solutions have been used for the electropreparation of polyaniline (PANI) copolymers, incorporating aminobenzenesulfonic acids. These conducting copolymers, explored for their electrochemical properties, highlight the role of fluorinated and sulfonated compounds in developing new materials with potential applications in electronics and catalysis (Şahin, Pekmez, & Yildiz, 2002).

Arylbenzyl Ether Rearrangements

Compounds like camphorsulfonic acid have facilitated the rearrangement of benzyl ethers to arylmethylnitrophenols, showing the synthetic utility of Brønsted acid-promoted reactions. Such rearrangements are critical in organic synthesis, offering pathways to diverse chemical structures (Luzzio & Chen, 2009).

Synthesis of Anthelmintic Intermediates

The synthesis of 5-(4-fluorophenylsulfonyloxy)-2-acetaminonitrobenzene demonstrates the role of fluorinated sulfonamides in the production of intermediates for anthelmintic drugs. This work showcases the importance of such compounds in pharmaceutical manufacturing (Zhang Li, 2008).

Sulfonamide Complexes in Enzyme Inhibition

Studies on the binding of sulfonamides to nickel(II)-substituted carbonic anhydrase indicate that these compounds can alter the enzyme's coordination sphere, influencing its activity. This suggests potential applications in designing enzyme inhibitors for therapeutic purposes (Moratal et al., 1992).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-acetamidoethylsulfanyl)-4-fluorosulfonyloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO4S2/c1-8(13)12-6-7-17-10-4-2-9(3-5-10)16-18(11,14)15/h2-5H,6-7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWGQUAZOLMHAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCSC1=CC=C(C=C1)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2453827.png)

![Methyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)octanoate](/img/structure/B2453828.png)

![5-chloro-N-{1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2453830.png)

![N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide](/img/structure/B2453831.png)

![2-[(2-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2453836.png)

![Methyl 5-[[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2453840.png)

![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2453841.png)

![1-[3-(Morpholine-4-carbonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2453843.png)

![N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2453846.png)

![(2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2453847.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2453848.png)